
2-Chlorotetrahydrofuran
Descripción general
Descripción
2-Chlorotetrahydrofuran is a chemical compound with the molecular formula C4H7ClO . It is a liquid with a density of 1.1±0.1 g/cm³ .
Molecular Structure Analysis
The molecular structure of 2-Chlorotetrahydrofuran consists of 13 bonds, including 6 non-H bonds, 1 five-membered ring, 1 aliphatic ether, and 1 Oxolane . The molecule contains a total of 13 atoms: 7 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis
2-Chlorotetrahydrofuran has a boiling point of 130.2±33.0 °C at 760 mmHg, a vapour pressure of 12.0±0.2 mmHg at 25°C, and an enthalpy of vaporization of 35.3±3.0 kJ/mol . Its flash point is 41.9±19.4 °C, and it has an index of refraction of 1.446 . The molar refractivity is 25.1±0.4 cm³ .Aplicaciones Científicas De Investigación
Synthetic Applications in Alcohol Protection : 2-Cl-THF is used to protect alcohols as tetrahydro-2-furanyl (THF) ethers. It reacts with alcohols, phenols, acids, thiols, azoles, amides, and imides to give corresponding tetrahydro-2-furanyl derivatives. This reaction offers a general procedure for protecting hydroxyl functions and the THF group can be removed through hydrolysis or reaction with methanol (Kruse, Jonkers, Dert, & Gen, 2010).
Photochemical Chlorination : 2-Chlorotetrahydrofuran is involved in the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters, leading primarily to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters (Zhuk, Berzinya, Silinya, Liepin'sh, & Giller, 1979).
Addition Reactions with Isoprene and Dimethylbutadiene : In the presence of SNCl4, 2-chlorotetrahydrofuran adds to isoprene, dimethylbutadiene, and other compounds to form allyl chlorides. This includes the formation of products from 1,4 position addition and 1,2-addition in the case of bivinyl (Tarnopol'skii, Tarnopol'skaya, Ionin, & Belov, 1968).
As a Biomass-Derived Solvent : 2-Methyltetrahydrofuran (2-MeTHF), related to 2-Cl-THF, is used as a solvent in syntheses involving organometallics, organocatalysis, biotransformations, and lignocellulosic materials processing. Its physical and chemical properties make it a promising alternative solvent in environmentally benign synthesis strategies (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).
Synthesis of β-Chlorotetrahydrofuran Derivatives : 2-Cl-THF is used for the synthesis of β-chlorotetrahydrofuran derivatives through a mild and efficient method employing sulfuryl chloride under catalyst-free conditions. This process is applicable to a variety of homoallylic alcohols (Zeng, Miao, Wang, Xia, & Sun, 2013).
Synthesis of 1,3,4-Trihaloalkanes : 2-Cl-THF reacts with phosphorus tribromide and silicon tetrachloride to form 1,3,4-trihaloalkanes, demonstrating its utility in the synthesis of these compounds (Shuikin, Bel'skii, Grushko, & Karakhanov, 1963).
Propiedades
IUPAC Name |
2-chlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928243 | |
| Record name | 2-Chlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13369-70-5 | |
| Record name | Furan, 2-chlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





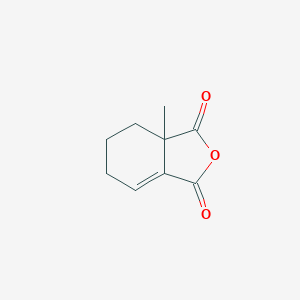



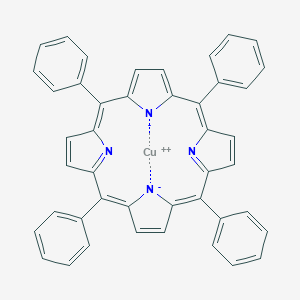
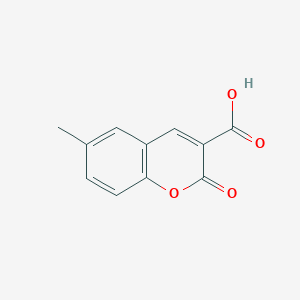
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
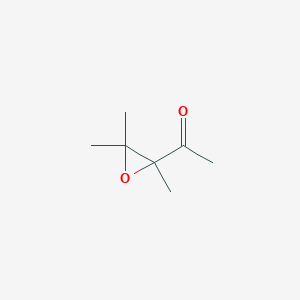
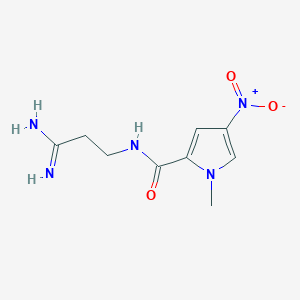
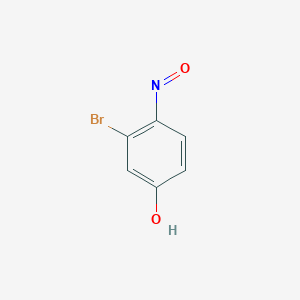
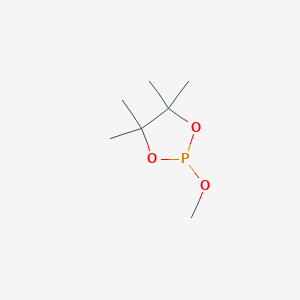
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)